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Compound of Interest

Compound Name: Decyltrimethylammonium

CAS No.: 15053-09-5

Cat. No.: B084703 Get Quote

Executive Summary
Objective: To provide a robust, chemically grounded protocol for isolating high-molecular-

weight genomic DNA from recalcitrant plant tissues using Decyltrimethylammonium bromide

(DTAB).

Context: While Cetyltrimethylammonium bromide (CTAB) is the industry standard for plant DNA

extraction, it frequently suffers from solubility issues at room temperature and co-precipitation

of specific polysaccharides in "difficult" plant species (e.g., Theobroma cacao, Gossypium spp.,

and woody ornamentals). DTAB, a structural analog with a shorter alkyl chain (

vs.

), offers higher aqueous solubility and a distinct critical micelle concentration (CMC), making it
a superior alternative for tissues where CTAB fails to yield clean DNA.

Audience: Molecular biologists, plant geneticists, and assay developers requiring high-purity

DNA for NGS, PCR, and Southern Blotting.

Scientific Mechanism & Rationale (E-E-A-T)
The Cationic Surfactant Mechanism
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Both DTAB and CTAB are cationic surfactants that function by:

Lysis: Solubilizing cellular membranes by interacting with the lipid bilayer.

Complexation: Forming electrostatic complexes with the negatively charged phosphate

backbones of DNA and polysaccharides.

The "Salt Switch" Principle:

High Salt (>0.7 M NaCl): The surfactant-DNA complex remains soluble. The surfactant binds

to polysaccharides and proteins, which are then removed during organic solvent extraction

(Chloroform).

Low Salt (<0.4 M NaCl): The surfactant-DNA complex precipitates. (Note: This protocol

utilizes the High Salt method to keep DNA in solution while stripping contaminants).

Why DTAB? (The Expert Insight)
The critical differentiator is the Critical Micelle Concentration (CMC) and Krafft Point.

CTAB (

): Low CMC (~1 mM).[1] It precipitates easily below 15°C or in high-salt buffers if not kept
warm, leading to inconsistent lysis and lower yields.

DTAB (

): Higher CMC (~14–15 mM). It remains fully soluble at room temperature even in high-salt
matrices. This ensures consistent detergent activity throughout the lysis step and prevents
the "jelly-like" surfactant precipitation often seen with CTAB in polysaccharide-rich samples.

Comparative Analysis: DTAB vs. CTAB

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pdf.benchchem.com/1196/Decyltrimethylammonium_Bromide_DTAB_vs_Cetyltrimethylammonium_Bromide_CTAB_for_Plant_DNA_Extraction_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Cetyltrimethylammonium
bromide (CTAB)

Decyltrimethylammonium
bromide (DTAB)

Alkyl Chain Length (Hexadecyl) (Decyl)

Critical Micelle Conc. ~1 mM ~14–15 mM

Solubility Poor at RT; requires heating Excellent at RT

Polysaccharide Removal
Good, but can co-precipitate

DNA

Excellent; distinct binding

profile

Primary Use Case General plant leaves
Recalcitrant, starchy, or latex-

rich tissues

Reagent Preparation
Safety Warning: Chloroform is a carcinogen and volatile. Work in a fume hood.

Optimized DTAB Extraction Buffer (100 mL)
Store at Room Temperature. Do not refrigerate.
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Component Concentration Amount for 100 mL Function

DTAB 3% (w/v) 3.0 g

Membrane lysis;

Polysaccharide

complexing

NaCl 1.5 M 8.76 g
Prevents DNA-DTAB

precipitation

Tris-HCl (pH 8.0) 100 mM 10 mL (1M stock) pH buffering

EDTA (pH 8.0) 20 mM 4 mL (0.5M stock)
Chelates

(inhibits DNases)

PVP-40 1-2% (w/v) 1.0 - 2.0 g
Binds

polyphenols/tannins

-Mercaptoethanol 0.2% (v/v)
Add fresh (20

L per 10 mL)

Reduces protein

disulfides; Antioxidant

Step-by-Step Protocol
Phase 1: Tissue Disruption & Lysis

Preparation: Preheat the DTAB Extraction Buffer to 65°C. Add

-mercaptoethanol immediately before use.[2][3][4]

Grinding: Grind 100 mg of fresh young leaf tissue (or 20 mg lyophilized) in liquid nitrogen

using a mortar and pestle.

Expert Tip: Grind until the powder is white/pale green. Coarse grinding traps DNA inside

cell wall debris.

Lysis: Transfer powder to a 2.0 mL microcentrifuge tube. Immediately add 700

L of hot DTAB Buffer.

Incubation: Vortex vigorously for 10 seconds. Incubate at 65°C for 45–60 minutes. Invert the

tube every 10 minutes to ensure homogenized lysis.
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Phase 2: Phase Separation (De-proteinization)
Organic Extraction: Add 700

L of Chloroform:Isoamyl Alcohol (24:1).

Emulsification: Mix by inversion for 10 minutes (do not vortex vigorously at this stage to

avoid shearing high-MW DNA).

Centrifugation: Centrifuge at 12,000

g for 10 minutes at Room Temperature.

Observation: You will see three layers: Bottom (organic/green), Interface (white

debris/proteins), Top (aqueous DNA phase).

Transfer: Carefully transfer the top aqueous phase (~500

L) to a new tube. Avoid the interface.

Phase 3: DNA Precipitation[5][6]
Precipitation: Add 0.7 volumes (~350

L) of Isopropanol (room temperature).

Note: Cold isopropanol encourages polysaccharide precipitation. Room temp is preferred

for dirty samples.

Inversion: Gently invert 20–30 times. You should see white DNA threads (the "medusa").[1]

Pelleting: Centrifuge at 12,000

g for 15 minutes.

Wash: Decant supernatant.[1][5] Add 1 mL of 70% Ethanol. Dislodge the pellet gently.[3][5]

Centrifuge for 5 minutes.

Dry & Elute: Remove ethanol. Air dry for 5–10 minutes (do not over-dry). Resuspend in 50–

100
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L TE Buffer or Nuclease-free water.

Visualization of Workflows
Experimental Workflow (DOT Diagram)
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Caption: Step-by-step workflow for DTAB-mediated plant DNA extraction, highlighting critical

phase separation and recovery points.[1][2][4][6][7][5][8][9][10]

Mechanism of Action (DOT Diagram)
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Caption: Mechanistic interaction: High salt concentration prevents DTAB-DNA precipitation,

allowing DTAB to selectively complex with polysaccharides for removal.

Troubleshooting Guide (Trustworthiness)
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Symptom Probable Cause Corrective Action

Brown/Viscous Pellet
Polyphenol oxidation or

Polysaccharide carryover

Increase PVP to 3% in lysis

buffer. Use room temp

Isopropanol (cold precipitates

sugars).

Low Yield Incomplete grinding or lysis

Ensure tissue is pulverized to

fine dust. Extend lysis time to

90 min.

DNA Shearing Mechanical stress

Cut pipette tips (wide-bore). Do

not vortex after adding

Isopropanol.

Insoluble Pellet Over-drying

Do not dry pellet >15 mins.

Dissolve at 65°C for 10 mins if

necessary.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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